molecular formula C7H14O3 B6235552 2-ethyl-2-methoxybutanoic acid CAS No. 161790-43-8

2-ethyl-2-methoxybutanoic acid

Cat. No.: B6235552
CAS No.: 161790-43-8
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-methoxybutanoic acid is an organic compound with the molecular formula C7H14O3 It is a branched-chain fatty acid that features both an ethyl and a methoxy group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-methoxybutanoic acid can be achieved through several methods. One common approach involves the esterification of 2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. For instance, the esterification reaction can be conducted in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-methoxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethyl-2-methoxybutanoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The presence of the methoxy group can influence its reactivity and interaction with other molecules, potentially affecting pathways related to lipid biosynthesis and degradation .

Comparison with Similar Compounds

    2-Ethyl-2-methylbutanoic acid: Similar in structure but lacks the methoxy group.

    2-Methylbutanoic acid: A simpler structure with only a methyl group attached to the butanoic acid backbone.

Uniqueness: 2-Ethyl-2-methoxybutanoic acid is unique due to the presence of both an ethyl and a methoxy group, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

161790-43-8

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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